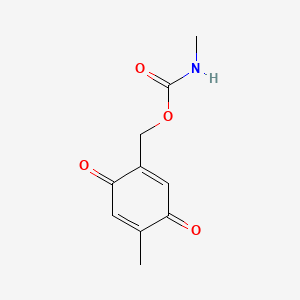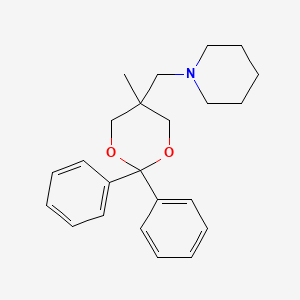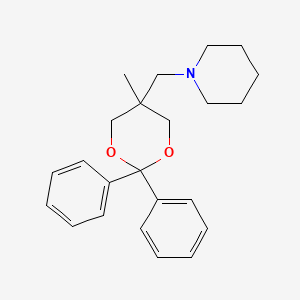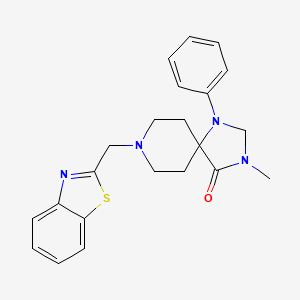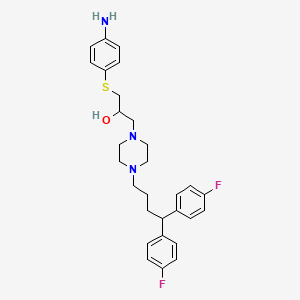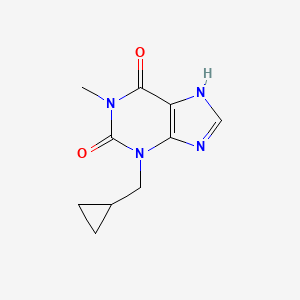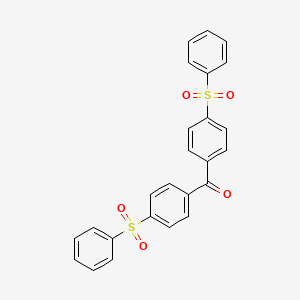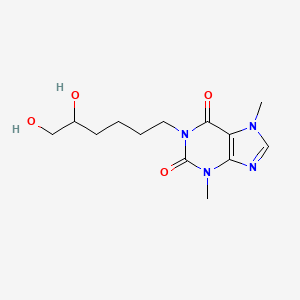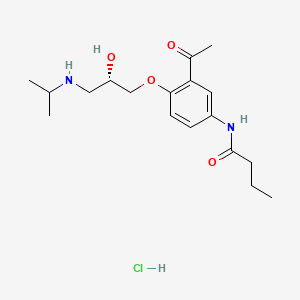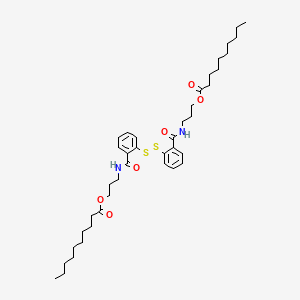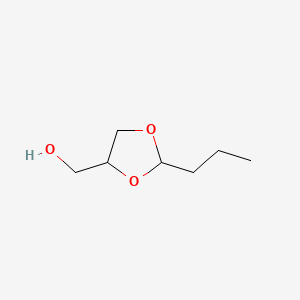
1,3-Dioxolane-4-methanol, 2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-methanol, 2-propyl- is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
1,3-Dioxolane-4-methanol, 2-propyl- can be synthesized through several methods:
Acetalization of Carbonyl Compounds: This involves the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Optically Active Preparation: This method involves reacting D- or L-serine with a nitrosating agent in an aqueous solution to prepare 2,3-dihydroxypropanoic acid.
Análisis De Reacciones Químicas
1,3-Dioxolane-4-methanol, 2-propyl- undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-methanol, 2-propyl- has several applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the preparation of optically active beta-agonists or antagonists.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-methanol, 2-propyl- involves its ability to form stable cyclic acetals. This stability allows it to act as a protecting group for carbonyl compounds during chemical transformations. The compound can also form hemiacetals, which behave as active intermediates in condensation reactions .
Comparación Con Compuestos Similares
1,3-Dioxolane-4-methanol, 2-propyl- can be compared with other similar compounds such as:
1,3-Dioxane: Similar to dioxolanes but with a six-membered ring.
Tetrahydrofuran (THF): Related to dioxolanes by the replacement of a methylene group with an oxygen atom.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane-4-methanol, 2-propyl- in various chemical processes.
Propiedades
Número CAS |
4379-23-1 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |
Clave InChI |
MCDLJNJNGRFOOF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


